

commercial availability of 2,6-difluoroiodobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Difluoroiodobenzene

Cat. No.: B082484

[Get Quote](#)

An In-depth Technical Guide to **2,6-Difluoroiodobenzene**: Commercial Availability, Synthesis, and Applications in Drug Development

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique electronic properties can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile.^{[1][2][3]} Among the vast arsenal of fluorinated building blocks, **2,6-difluoroiodobenzene** has emerged as a particularly valuable reagent. Its structure, featuring two fluorine atoms flanking an iodine, provides a versatile handle for introducing the 2,6-difluorophenyl motif through robust and predictable synthetic transformations, primarily palladium-catalyzed cross-coupling reactions.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the commercial availability of **2,6-difluoroiodobenzene**, outlines a standard laboratory synthesis, provides field-proven protocols for its application in key cross-coupling reactions, and discusses the rationale behind its use in the synthesis of complex molecules.

Physicochemical Properties and Specifications

2,6-Difluoroiodobenzene is a solid at room temperature, often appearing as a white or colorless to yellow powder or lump that may also exist as a clear liquid just above its melting point.^[4] Its key properties are summarized below.

Property	Value	Reference
CAS Number	13697-89-7	^[5] ^[6] ^[7] ^[8]
Molecular Formula	C ₆ H ₃ F ₂ I	^[6] ^[7]
Molecular Weight	239.99 g/mol	^[6] ^[7]
Melting Point	24-26 °C	^[4] ^[6]
Boiling Point	186 °C	^[4] ^[6]
Density	2.001 g/cm ³	^[4] ^[6]
Appearance	White or Colorless to Yellow Solid/Liquid	^[4] ^[9]
Synonyms	1,3-Difluoro-2-iodobenzene	^[6] ^[7] ^[8]

Commercial Availability and Procurement

2,6-Difluoroiodobenzene is readily available from a wide range of chemical suppliers, ensuring a stable supply chain for research and development activities. It is typically offered in various purities, with 97-98% being common grades for synthetic applications.

Table of Representative Commercial Suppliers:

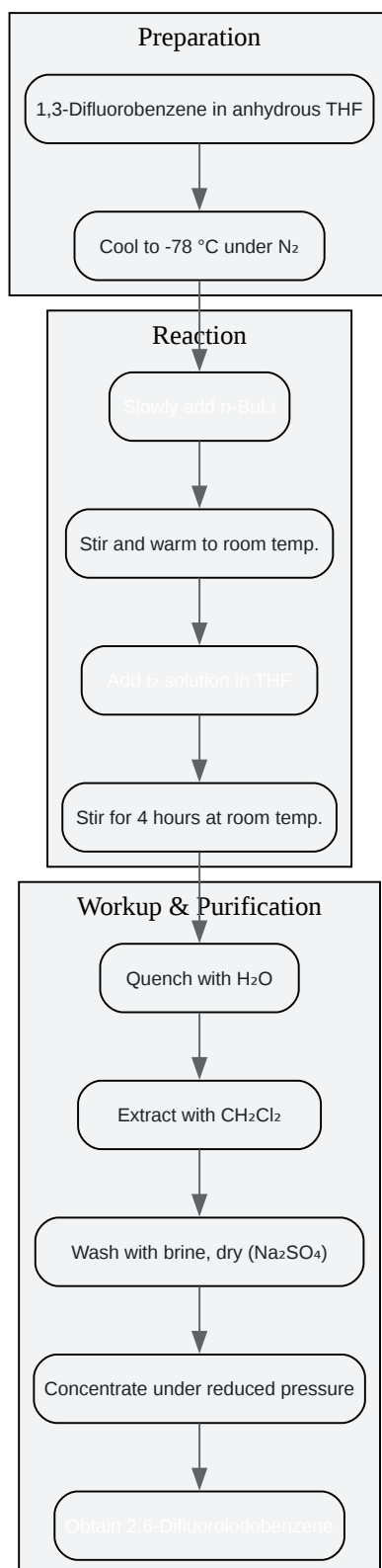
Supplier	Available Quantities	Purity
Apollo Scientific	5g, 25g, 100g	98%
Ark Pharm, Inc.	Gram to Kilogram Scale	≥97%
Santa Cruz Biotechnology	Research Quantities	N/A
Fluorochem	1g, 10g, 25g, 100g, 500g	97%
Proactive Molecular Research	10g	98%
ChemicalBook	Various	99%

Note: Availability, pricing, and purity may vary. Researchers should consult specific supplier catalogs for the most current information.

Laboratory-Scale Synthesis

While commercially available, **2,6-difluoroiodobenzene** can also be prepared in the laboratory. A common and effective method involves the directed ortho-metalation of 1,3-difluorobenzene followed by quenching with iodine.^{[4][5]} This procedure leverages the acidity of the proton at the C2 position, situated between the two electron-withdrawing fluorine atoms.

Workflow for Synthesis of 2,6-Difluoroiodobenzene



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2,6-difluoriodobenzene**.

Detailed Synthesis Protocol

- Preparation: Dissolve 1,3-difluorobenzene (10.0 g, 87 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.[\[4\]](#)[\[5\]](#)
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 105 mmol) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.[\[4\]](#)[\[5\]](#)
- Warming: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 5 minutes.[\[4\]](#)[\[5\]](#)
- Iodination: Prepare a solution of iodine (26.7 g, 105 mmol) in anhydrous THF (200 mL). Slowly add this iodine solution to the reaction mixture. A color change will be observed.[\[4\]](#)[\[5\]](#)
- Reaction Completion: Stir the mixture at room temperature for 4 hours.[\[4\]](#)[\[5\]](#)
- Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the organic phase with dichloromethane (CH₂Cl₂).[\[4\]](#)[\[5\]](#)
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, **2,6-difluoroiodobenzene**.[\[4\]](#)[\[5\]](#)

Core Applications in Palladium-Catalyzed Cross-Coupling

The C(sp²)-I bond in **2,6-difluoroiodobenzene** is highly reactive toward oxidative addition to Pd(0) catalysts, making it an ideal substrate for Suzuki-Miyaura and Sonogashira cross-coupling reactions.[\[10\]](#)[\[11\]](#) These reactions are fundamental tools for constructing the complex carbon skeletons of many active pharmaceutical ingredients.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a C-C bond between an organohalide and an organoboron compound.[\[12\]](#)[\[13\]](#) It is widely used due to its mild reaction conditions and

tolerance of a broad range of functional groups.

```
// Nodes pd0 [label="L2Pd(0)"]; ox_add [label="Oxidative Addition\n(Ar-I)"]; pd2_complex  
[label="Ar-Pd(II)-I\n(L2)"]; transmetal [label="Transmetalation\n[Ar'B(OR)2 + Base]"]; pd2_diaryl  
[label="Ar-Pd(II)-Ar'\n(L2)"]; red_elim [label="Reductive Elimination"]; product [label="Ar-Ar"];  
  
// Edges pd0 -> pd2_complex [label=" Ar-I"]; pd2_complex -> pd2_diaryl [label=" Ar'B(OR)2"];  
pd2_diaryl -> pd0 [label=" "]; pd2_diaryl -> product [style=dashed, arrowhead=none];  
  
// Invisible nodes for cycle shape center [pos="2,2!", shape=point]; pd0 -> center [style=invis];  
center -> pd2_complex [style=invis]; center -> pd2_diaryl [style=invis]; center -> product  
[style=invis];  
  
// Labels for steps lab1 [label="Oxidative\nAddition", pos="1,2.5!", shape=plaintext, fontsize=9,  
fontcolor="#4285F4"]; lab2 [label="Transmetalation", pos="3,2.5!", shape=plaintext, fontsize=9,  
fontcolor="#EA4335"]; lab3 [label="Reductive\nElimination", pos="2,0.5!", shape=plaintext,  
fontsize=9, fontcolor="#34A853"]; }
```

Caption: The interconnected Palladium and Copper catalytic cycles in Sonogashira coupling.

- **Reaction Setup:** To a dry Schlenk flask under an inert atmosphere, add **2,6-difluoroiodobenzene** (1.0 equiv), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 2-5 mol%), and a copper(I) co-catalyst such as copper(I) iodide (CuI , 1-5 mol%). [14][15]
2. **Solvent and Base:** Add an appropriate solvent (e.g., THF or toluene) and a suitable amine base (e.g., triethylamine or diisopropylamine), which also serves as a solvent in some cases. [14][15]
3. **Alkyne Addition:** Add the terminal alkyne (1.1-1.5 equiv) to the mixture via syringe.
- **Reaction Execution:** Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion. [16]The reaction is often rapid.
- **Monitoring:** Monitor the reaction's progress by TLC or LC-MS.
- **Workup:** Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

- Purification: Purify the residue by flash column chromatography to isolate the desired arylalkyne product.

Strategic Value in Drug Discovery

The 2,6-difluorophenyl group, readily installed using **2,6-difluoroiodobenzene**, is a privileged motif in medicinal chemistry. The ortho-fluorine substituents provide several distinct advantages:

- Metabolic Stability: Fluorine atoms can block sites of oxidative metabolism (e.g., hydroxylation), thereby increasing the half-life and bioavailability of a drug candidate. [2]*
- Conformational Control: The steric bulk and electronic nature of the fluorine atoms can lock the aryl ring in a specific conformation, which can lead to enhanced binding affinity and selectivity for the target protein. [2]*
- Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing solubility and cell permeability. [1]*
- Enhanced Binding Interactions: The C-F bond can participate in favorable non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with protein active sites. [3]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling **2,6-difluoroiodobenzene**.

- Hazards: It is classified as an irritant and may cause skin, eye, and respiratory irritation. [6][17][18] It is also combustible. [18]*
- Handling: Use in a well-ventilated area or a chemical fume hood. [17][19] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [17][19] Avoid inhalation of dust or vapors and prevent contact with skin and eyes. [17][18]*
- Storage: Store in a tightly sealed container in a cool, dry, and dark place. [4][6][18] It is light-sensitive.

Conclusion

2,6-Difluoroiodobenzene is a commercially accessible and highly valuable building block for chemical synthesis. Its utility is primarily demonstrated in robust palladium-catalyzed cross-coupling reactions that are central to the construction of complex molecules in the pharmaceutical and agrochemical industries. The strategic introduction of the 2,6-

difluorophenyl moiety can confer significant advantages to bioactive molecules, enhancing their potency, selectivity, and pharmacokinetic properties. A thorough understanding of its properties, synthesis, and reaction protocols empowers researchers to effectively leverage this key intermediate in the pursuit of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. nbinno.com [nbinno.com]
- 4. 2,6-Difluoriodobenzene CAS#: 13697-89-7 [m.chemicalbook.com]
- 5. 2,6-Difluoriodobenzene | 13697-89-7 [chemicalbook.com]
- 6. Cas 13697-89-7,2,6-Difluoriodobenzene | lookchem [lookchem.com]
- 7. scbt.com [scbt.com]
- 8. 13697-89-7 Cas No. | 2,6-Difluoriodobenzene | Apollo [store.apolloscientific.co.uk]
- 9. 2,6-Difluoriodobenzene | CymitQuimica [cymitquimica.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. jk-sci.com [jk-sci.com]
- 15. researchgate.net [researchgate.net]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. echemi.com [echemi.com]
- To cite this document: BenchChem. [commercial availability of 2,6-difluoroiodobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082484#commercial-availability-of-2-6-difluoroiodobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com